2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9003557
InChI: InChI=1S/C13H10N2O5S2/c1-7(12(17)18)14-11(16)10(22-13(14)21)6-8-2-4-9(5-3-8)15(19)20/h2-7H,1H3,(H,17,18)/b10-6-
SMILES: CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S
Molecular Formula: C13H10N2O5S2
Molecular Weight: 338.4 g/mol

2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

CAS No.:

Cat. No.: VC9003557

Molecular Formula: C13H10N2O5S2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid -

Specification

Molecular Formula C13H10N2O5S2
Molecular Weight 338.4 g/mol
IUPAC Name 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Standard InChI InChI=1S/C13H10N2O5S2/c1-7(12(17)18)14-11(16)10(22-13(14)21)6-8-2-4-9(5-3-8)15(19)20/h2-7H,1H3,(H,17,18)/b10-6-
Standard InChI Key BJZIYMCAAXFDER-POHAHGRESA-N
Isomeric SMILES CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S
SMILES CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S
Canonical SMILES CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, reflects its Z-configuration at the benzylidene double bond, confirmed by its isomeric SMILES string: CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S . The nitro group at the para position of the benzylidene moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Chemical Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O₅S₂
Molecular Weight338.4 g/mol
IUPAC Name2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Canonical SMILESCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)N+[O-])SC1=S
PubChem CID5344144

Synthesis and Derivative Development

Condensation-Based Synthesis

The compound is synthesized through a condensation reaction between 4-nitrobenzaldehyde and a thiazolidine precursor, typically 2-thioxothiazolidin-4-one, under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the thiazolidine’s active methylene group on the aldehyde, followed by dehydration to form the benzylidene linkage .

Bromo vs. Nitro Derivatives

Comparative studies with its bromo-substituted analog (C₁₃H₁₀BrNO₃S₂, PubChem CID 1555114) reveal that the nitro group enhances electrophilicity, potentially improving binding to biological targets . The bromo derivative’s larger atomic radius may sterically hinder interactions, though its lower electronegativity could favor hydrophobic binding .

Table 2: Comparative Analysis of Substituted Derivatives

PropertyNitro DerivativeBromo Derivative
Molecular Weight338.4 g/mol372.3 g/mol
Substituent EffectsElectron-withdrawing (-NO₂)Steric bulk (-Br)
Cytotoxicity (IC₅₀)64.4% inhibition at 100 µg/mLNot reported
Reference

Pharmacological and Industrial Applications

Supplier Landscape and Availability

The compound is available from specialized suppliers including Life Chemicals (Canada), Zerenex Molecular (UK), and Riedel-de Haen (US), with prices ranging from $50–$200 per 100 mg .

Future Research Directions

Target Identification

Proteomic studies are needed to identify binding partners, such as kinases or apoptosis regulators. Molecular docking simulations predict affinity for PI3K/Akt/mTOR pathway components .

Toxicity and Pharmacokinetics

Current data lack in vivo toxicity profiles. Future work should assess hepatic metabolism and bioavailability, leveraging the propanoic acid moiety’s potential for prodrug development .

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